molecular formula C17H17BrN4O3S B417229 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B417229
M. Wt: 437.3g/mol
InChI Key: CTBHIUYBNOSOQE-UHFFFAOYSA-N
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Description

7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a bromophenyl group, a methyl group, and an oxobutan-2-ylsulfanyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the bromination of a phenylmethyl group followed by its attachment to a purine derivative. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-Bromophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
  • 7-[(3-Bromophenyl)methyl]-3-methyl-8-(nonylsulfanyl)purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the oxobutan-2-ylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17BrN4O3S

Molecular Weight

437.3g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C17H17BrN4O3S/c1-9(23)10(2)26-17-19-14-13(15(24)20-16(25)21(14)3)22(17)8-11-5-4-6-12(18)7-11/h4-7,10H,8H2,1-3H3,(H,20,24,25)

InChI Key

CTBHIUYBNOSOQE-UHFFFAOYSA-N

SMILES

CC(C(=O)C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Canonical SMILES

CC(C(=O)C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origin of Product

United States

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